Oxazole-4-carbothioamide

描述

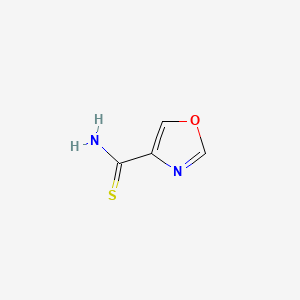

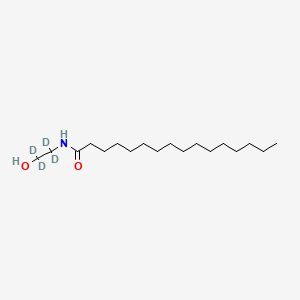

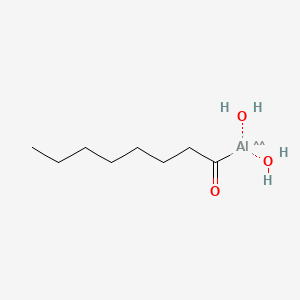

Oxazole-4-carbothioamide is a heterocyclic organic compound . It has a molecular weight of 128.15 and is a solid at room temperature .

Synthesis Analysis

Oxazoles, including Oxazole-4-carbothioamide, can be synthesized through various methods. One of the most common strategies is the van Leusen oxazole synthesis . This method involves the use of tosylmethylisocyanides (TosMICs) and has been used to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular formula of Oxazole-4-carbothioamide is C4H4N2OS . The structure of this compound includes a five-membered ring with one nitrogen atom and one oxygen atom .Chemical Reactions Analysis

The chemistry of oxazoles is complex and intriguing . Oxazoles can undergo a variety of reactions, and the substitution pattern in oxazole derivatives plays a pivotal role in these reactions .Physical And Chemical Properties Analysis

Oxazole-4-carbothioamide is a solid at room temperature . It has a molecular weight of 128.15 .科研应用

Oxazole derivatives, including those containing the carbothioamide group, have shown significant antimicrobial activity. For instance, a study by Ceylan et al. (2016) explored the synthesis of novel 1,2,4-triazole derivatives containing nalidixic acid skeleton, demonstrating their antimicrobial potential (Ceylan et al., 2016).

Oxazoline ligands, closely related to oxazole compounds, have been used as chiral auxiliaries in asymmetric organic syntheses, indicating the versatility of these compounds in chemical synthesis (Gómez et al., 1999).

Luo et al. (2012) reported on the synthesis of 2,4-disubstituted oxazoles, highlighting the importance of oxazole structures in natural products and their efficient modular synthesis via gold-catalyzed oxidation strategies (Luo et al., 2012).

A comprehensive review by Kakkar & Narasimhan (2019) discussed the therapeutic potentials of oxazole scaffolds, underscoring their value in medical applications due to their broad spectrum of biological activities (Kakkar & Narasimhan, 2019).

The synthesis of highly functionalized 4-aminooxazoles via gold-catalyzed intermolecular reactions has been explored, showing the relevance of oxazole motifs in bioactive and functional materials (Gillie et al., 2016).

Oxazole derivatives have been studied for their antimycobacterial activity, indicating their potential use in treating infections caused by Mycobacterium species (Zahajská et al., 2004).

The kinetics of photo-oxidation of oxazole and its substituents by singlet oxygen have been investigated, highlighting the unique physicochemical properties of oxazole in heterocycle chemistry (Zeinali et al., 2020).

Oxazole-based compounds have been identified as promising anticancer agents, with research indicating their ability to interact with different enzymes and receptors, making them significant targets for drug discovery (Chiacchio et al., 2020).

The transition-metal-free synthesis of oxazoles has gained attention due to the toxicity and scarcity of some metal-catalyzed reactions, signifying the importance of developing sustainable and efficient methods for oxazole synthesis (Ibrar et al., 2016).

Oxazole derivatives have been used in the synthesis of novel inhibitors of alpha-glucosidase, showcasing their potential in developing new classes of therapeutic agents (Özil et al., 2016).

未来方向

性质

IUPAC Name |

1,3-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQJZCFWXSBVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678467 | |

| Record name | 1,3-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole-4-carbothioamide | |

CAS RN |

118802-31-6 | |

| Record name | 1,3-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/no-structure.png)

![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)

![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)

![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)

![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)